molecular formula C17H17N5O2 B2465715 1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31493-88-6

1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2465715
CAS RN: 31493-88-6
M. Wt: 323.356
InChI Key: YOLXMVWBIQIDPG-UHFFFAOYSA-N
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Description

1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Ro-31-8220, is a synthetic chemical compound that belongs to the family of imidazoles. It is widely used in scientific research as a protein kinase inhibitor to study the biochemical and physiological effects of various cellular processes.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of related compounds, like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcases the broad interest in the chemical properties and synthetic pathways of purine derivatives. These studies provide foundational knowledge for creating compounds with potential pharmacological applications, emphasizing intramolecular alkylation techniques for their synthesis (Simo, Rybár, & Alföldi, 1998).

Potential Antidepressant Agents

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research aimed to identify lead compounds for antidepressant and/or anxiolytic applications, highlighting the compound's relevance in neuropsychiatric disorder treatment research (Zagórska et al., 2016).

Serotonin Receptor Affinity

Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized derivatives examined their affinity for serotoninergic and dopaminergic receptors. These compounds have shown a spectrum of receptor activities, providing insights into their potential as therapeutic agents for depression and anxiety, with notable serotonin receptor affinity (Zagórska et al., 2015).

Serotonin Transporter Activity

Research evaluating the affinity of imidazo[2,1-f]purine-2,4-dione derivatives for the serotonin transporter further elucidates the compound's potential in modulating serotonin levels, a key mechanism in antidepressant activity. This study, which also explored the compounds' acid-base properties, contributes to understanding how structural variations impact biological activity (Zagórska et al., 2011).

Molecular Modeling and Receptor Binding

In addition to experimental pharmacology, molecular modeling and docking studies have been employed to predict the binding disposition of these compounds at the A3 adenosine receptor. Such computational studies complement the biochemical evaluations by offering insights into the structural basis of receptor affinity and activity, facilitating the design of more potent and selective receptor antagonists (Baraldi et al., 2008).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-11(2)22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21(10)12-8-6-5-7-9-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLXMVWBIQIDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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